molecular formula C17H17NO3 B4553238 N-(4-ethylphenyl)-2-(4-formylphenoxy)acetamide

N-(4-ethylphenyl)-2-(4-formylphenoxy)acetamide

Cat. No.: B4553238
M. Wt: 283.32 g/mol
InChI Key: VEWHSQCQPSAGKJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(4-formylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.12084340 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation and Synthesis

  • Chemoselective Acetylation for Antimalarial Drugs : The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, demonstrates the compound's potential in synthesizing medically important molecules. This process, catalyzed by Novozym 435, underscores the compound's utility in creating pharmacologically active agents (Magadum & Yadav, 2018).

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : Synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives exhibited potential as anticancer, anti-inflammatory, and analgesic agents. This highlights the compound's role in developing new therapeutic agents, particularly those with a halogen on the aromatic ring, showing significant biological activities (Rani et al., 2014).

Biochemical and Pharmacological Interactions

  • Molecular Docking and Biological Interactions : Studies have also focused on the molecular docking and biological interactions of related acetamide derivatives, providing insights into their potential pharmacological applications. For instance, the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide were investigated, highlighting the importance of structural and electron behavior in drug design (Bharathy et al., 2021).

  • Metabolism and Hepatotoxicity Studies : Research into the metabolism and hepatotoxicity of acetaminophen, closely related to acetamide compounds, has provided valuable information on drug metabolism and the development of therapeutic strategies to mitigate adverse effects. This includes studies on the conversion of acetaminophen to bioactive metabolites in the nervous system and the evaluation of metabolic phenotyping in pre-clinical and clinical studies (Högestätt et al., 2005), (Coen, 2015).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-13-3-7-15(8-4-13)18-17(20)12-21-16-9-5-14(11-19)6-10-16/h3-11H,2,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWHSQCQPSAGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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